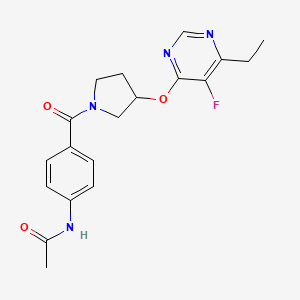
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with fluorine and ethyl groups, a pyrrolidine ring, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as ethyl acetoacetate with urea in the presence of a fluorinating agent to introduce the fluorine atom.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions involving suitable amine precursors.
Coupling Reactions: The pyrimidine and pyrrolidine rings are coupled using a carbonylation reaction to form the intermediate compound.
Acetylation: The final step involves acetylation of the intermediate compound to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with nucleic acid synthesis or protein function, leading to its biological effects.
相似化合物的比较
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Ethyl-5-fluoro-6-hydroxypyrimidine
Comparison:
- 4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is similar in structure but contains a chlorine atom instead of the pyrrolidine and acetamide groups. It is used as a building block for bio-active compounds.
- 4-Ethyl-5-fluoro-6-hydroxypyrimidine: This compound has a hydroxyl group instead of the pyrrolidine and acetamide groups. It is used in the preparation of bio-active compounds.
Uniqueness: N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is unique due to its combination of a fluoropyrimidine ring with a pyrrolidine and acetamide moiety, which may confer distinct biological activities and chemical properties.
生物活性
N-(4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyrrolidine ring : Contributes to the compound's conformational flexibility.
- Fluorinated pyrimidine moiety : Enhances metabolic stability and biological activity.
- Acetamide group : Provides potential for interactions with biological macromolecules.
Research indicates that this compound primarily functions as an inhibitor of various kinases involved in cancer pathways. The presence of the fluorine atom is crucial for its enhanced interaction with target proteins.
Key Biological Activities:
- Enzyme Inhibition : The compound inhibits specific kinases that play a role in tumor growth and proliferation.
- Binding Affinity : Studies using molecular docking and surface plasmon resonance have demonstrated significant binding affinities to protein targets involved in cancer signaling pathways .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrimidine ring and the acetamide group can significantly affect biological activity. For instance, the introduction of fluorine enhances the compound's potency against cancer cell lines.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased metabolic stability and potency |
| Alteration of Acetamide Group | Varies; some modifications lead to decreased activity |
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies :
- In Vivo Evaluations :
属性
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-3-16-17(20)18(22-11-21-16)27-15-8-9-24(10-15)19(26)13-4-6-14(7-5-13)23-12(2)25/h4-7,11,15H,3,8-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKYGFODIAILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














